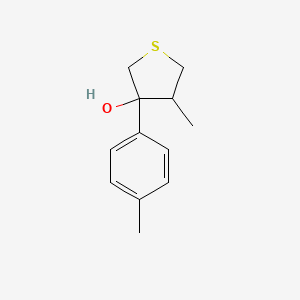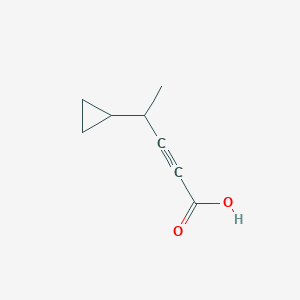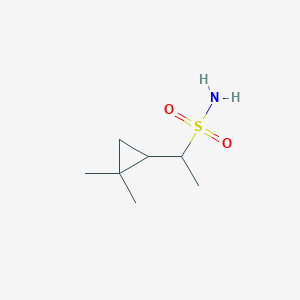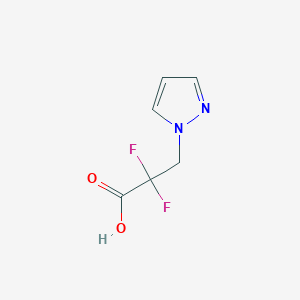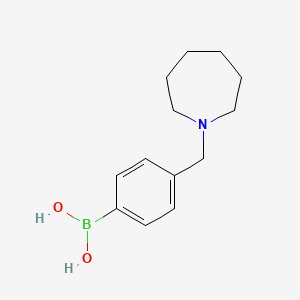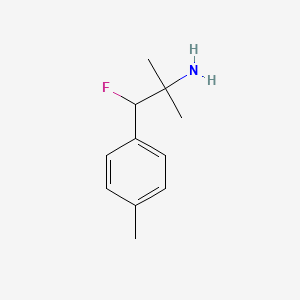
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine is an organic compound with the molecular formula C11H16FN. It is a derivative of amphetamine, characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylacetophenone and fluorinating agents.
Reductive Amination: The key step involves the reductive amination of the fluorinated intermediate with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity
Chemical Reactions Analysis
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components
Scientific Research Applications
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with neurotransmitter receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and stimulation of the central nervous system .
Comparison with Similar Compounds
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be compared with other similar compounds:
Amphetamine: Both compounds share a similar core structure, but the presence of the fluorine atom in this compound imparts different pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine has a methyl group attached to the nitrogen atom, whereas this compound has a fluorine atom on the phenyl ring.
Fluoroamphetamine: This compound is closely related, with the fluorine atom positioned differently on the phenyl ring, leading to variations in its biological activity
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |
InChI Key |
HAHRLCIOLSAEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
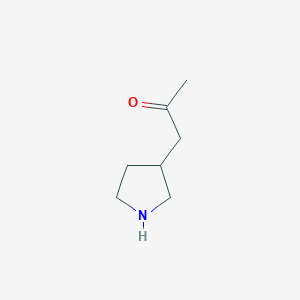


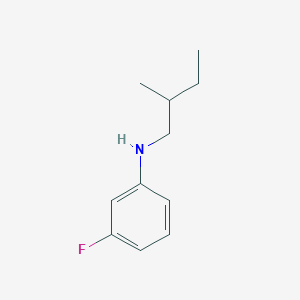
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)


